molecular formula C21H22N2O5 B11605830 Ethyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Ethyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11605830
M. Wt: 382.4 g/mol
InChI Key: JAUXKXWDEVADKU-UHFFFAOYSA-N
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Description

Ethyl 5’-acetyl-2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5’-acetyl-2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a pyran ring precursor under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the spiro linkage. The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5’-acetyl-2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted indole and pyran derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Ethyl 5’-acetyl-2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5’-acetyl-2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the indole and pyran rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5’-acetyl-2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its specific spiro linkage and the presence of both indole and pyran rings

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C21H22N2O5/c1-5-11-23-15-10-8-7-9-14(15)21(20(23)26)16(12(3)24)13(4)28-18(22)17(21)19(25)27-6-2/h5,7-10H,1,6,11,22H2,2-4H3

InChI Key

JAUXKXWDEVADKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)C)C)N

Origin of Product

United States

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